Antiproliferative agent-45
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Overview
Description
Antiproliferative agent-45 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. Antiproliferative agents are crucial in the development of treatments for various types of cancer, as they can effectively slow down or halt the growth of malignant cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-45 typically involves a series of chemical reactions that result in the formation of the desired compound. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This often requires optimization of reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-45 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
Antiproliferative agent-45 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell proliferation and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancer and other proliferative diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Antiproliferative agent-45 involves its interaction with specific molecular targets and pathways within cells. This compound is known to induce apoptosis (programmed cell death) by increasing the production of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential . Additionally, it can block the cell cycle in the G1 phase, thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Antiproliferative agent-45 can be compared with other similar compounds, such as bis-isatin Schiff bases and bis-spiroisatino β-lactams . These compounds also exhibit antiproliferative activity and are used in cancer research. this compound is unique in its specific molecular structure and mechanism of action, which may offer advantages in terms of selectivity and efficacy.
List of Similar Compounds
- Bis-isatin Schiff bases
- Bis-spiroisatino β-lactams
- Benzopyran-4-one-isoxazole hybrid compounds
- Eugenol derivatives
Properties
Molecular Formula |
C30H25Cl2F2N9O10S |
---|---|
Molecular Weight |
812.5 g/mol |
IUPAC Name |
[4-[[(2S)-2-[(2,3-dichloro-4H-thieno[3,2-b]pyrrole-5-carbonyl)amino]-3-(2-nitroimidazol-1-yl)propanoyl]amino]phenyl]methyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate |
InChI |
InChI=1S/C30H25Cl2F2N9O10S/c31-20-21-18(54-23(20)32)9-15(37-21)24(46)38-16(10-41-8-6-35-27(41)43(50)51)25(47)36-14-3-1-13(2-4-14)12-52-29(49)40-19-5-7-42(28(48)39-19)26-30(33,34)22(45)17(11-44)53-26/h1-9,16-17,22,26,37,44-45H,10-12H2,(H,36,47)(H,38,46)(H,39,40,48,49)/t16-,17+,22+,26+/m0/s1 |
InChI Key |
OLEIWIUFIMEEIA-BCFCWJPRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)NC(=O)[C@H](CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F)NC(=O)C(CN4C=CN=C4[N+](=O)[O-])NC(=O)C5=CC6=C(N5)C(=C(S6)Cl)Cl |
Origin of Product |
United States |
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